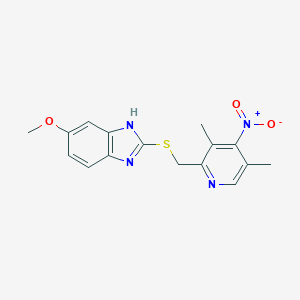

4-Desmethoxy-4-nitro Omeprazole Sulfide

Descripción general

Descripción

4-Desmethoxy-4-nitro Omeprazole Sulfide is a chemical compound with the molecular formula C16H16N4O3S and a molecular weight of 344.39 g/mol . It is an impurity formed during the synthesis of Omeprazole, a widely used proton pump inhibitor . This compound is characterized by the presence of a nitro group and a sulfide linkage, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide involves several steps. One common method includes the reaction of 3,5-dimethyl-4-nitropyridine-2-thiol with 5-methoxy-1H-benzimidazole under specific conditions . The reaction typically requires the use of solvents such as dichloromethane and methanol, and may involve sonication and filtration steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

4-Desmethoxy-4-nitro Omeprazole Sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

Aplicaciones Científicas De Investigación

4-Desmethoxy-4-nitro Omeprazole Sulfide is primarily used in scientific research as a reference standard and impurity marker in the quality control of Omeprazole . Its unique structure makes it valuable in studies related to the synthesis and degradation pathways of proton pump inhibitors. Additionally, it may be used in pharmacological research to investigate the effects of impurities on drug efficacy and safety .

Mecanismo De Acción

its structural similarity to Omeprazole suggests that it may interact with the gastric H+/K+ ATPase enzyme, albeit with potentially different binding affinities and inhibitory effects. Further research is needed to elucidate its specific molecular targets and pathways.

Comparación Con Compuestos Similares

4-Desmethoxy-4-nitro Omeprazole Sulfide can be compared to other impurities and analogs of Omeprazole, such as:

4-Desmethoxy Omeprazole: Lacks the nitro group and has different chemical properties.

4-Desmethoxy-4-chloro Omeprazole: Contains a chloro group instead of a nitro group, leading to variations in reactivity and stability.

Omeprazole Impurity H: Another impurity with distinct structural features and chemical behavior.

Actividad Biológica

4-Desmethoxy-4-nitro Omeprazole Sulfide is a derivative of Omeprazole, a widely used proton pump inhibitor (PPI). This compound has garnered attention for its potential biological activities, particularly in relation to its mechanism of action against the gastric H+/K+ ATPase pump, which is crucial for gastric acid secretion. This article explores the biological activity of this compound, including its pharmacological properties, biochemical interactions, and relevant research findings.

- Molecular Formula : C₁₆H₁₆N₄O₃S

- Molecular Weight : 344.39 g/mol

- CAS Number : 142885-91-4

This compound functions primarily as an irreversible inhibitor of the H+/K+ ATPase enzyme located in the gastric epithelium. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, thereby alleviating conditions associated with excessive stomach acid production.

Biochemical Pathways

The compound operates within the following biochemical pathways:

- Inhibition of Gastric Acid Secretion : By binding to the H+/K+ ATPase pump in an acidic environment, it prevents hydrogen ions from being exchanged for potassium ions, leading to decreased acid secretion.

- Metabolism : Similar to its parent compound, it is metabolized by cytochrome P450 enzymes in the liver, which can lead to various metabolites that may exhibit distinct biological activities.

In Vitro Studies

Research has indicated that this compound exhibits significant cellular effects:

- Cellular Processes : Investigations have shown that this compound influences cellular signaling pathways related to inflammation and cell proliferation .

In Vivo Studies

In animal models, particularly mice, studies have demonstrated:

- Pharmacokinetics : The compound's distribution in brain and plasma was analyzed using LC-MS methods. It was found that different administration routes (oral, intravenous, intraperitoneal) yield varying pharmacokinetic profiles .

Case Studies

- Omeprazole Metabolite Profiling : A study profiling omeprazole metabolites identified several metabolites in mouse brain tissues that could potentially elucidate CNS-related effects. This suggests that derivatives like 4-desmethoxy may also have neuroactive properties .

- Toxicity and Safety Evaluations : Safety data indicate potential hazards associated with inhalation or skin contact. Precautionary measures are recommended for laboratory handling .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Omeprazole | Irreversible inhibition of H+/K+ ATPase | Widely used PPI |

| Esomeprazole | Similar to Omeprazole | S-enantiomer of Omeprazole |

| Lansoprazole | Irreversible inhibition of H+/K+ ATPase | Different structural configuration |

| This compound | Irreversible inhibition of H+/K+ ATPase | Contains nitro group; potential neuroactive effects |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with various biological systems.

- Clinical Trials : Assessing its therapeutic potential in treating gastric acid-related disorders and evaluating any neuroactive properties.

- Metabolite Analysis : Investigating the biological effects of its metabolites to fully understand its pharmacological profile.

Propiedades

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-9-7-17-14(10(2)15(9)20(21)22)8-24-16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVDAEPDIQMNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466706 | |

| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142885-91-4 | |

| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.